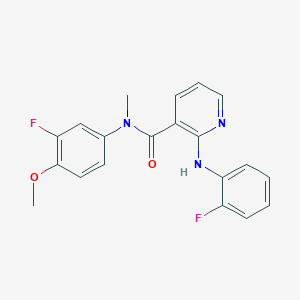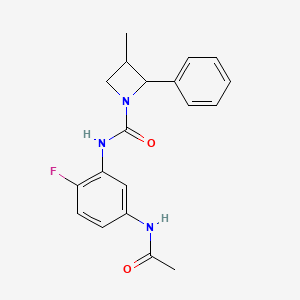![molecular formula C16H13BrClN3O2 B7664000 N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline](/img/structure/B7664000.png)
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the oxadiazole family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes or proteins, leading to the disruption of cellular processes and eventually cell death. For example, in cancer cells, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various systems. In cancer cells, this compound has been reported to induce apoptosis, a type of programmed cell death, and inhibit cell proliferation. In bacteria and fungi, it has been reported to inhibit cell growth and induce cell death. In plants, it has been reported to inhibit photosynthesis and interfere with plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline in lab experiments is its potential broad-spectrum activity against cancer cells, bacteria, fungi, and plants. This makes it a versatile compound for studying different biological systems. However, one limitation of using this compound is its potential toxicity and side effects, which may affect the interpretation of the experimental results.
Orientations Futures
There are many future directions for the study of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline. One direction is to investigate its potential applications in medicine, such as developing new anticancer or antimicrobial drugs. Another direction is to study its potential environmental impact, particularly in terms of its use as a pesticide or herbicide. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its activity and selectivity.
Méthodes De Synthèse
The synthesis of N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-bromobenzyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-bromobenzyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester, followed by hydrolysis and reduction of the resulting intermediate.
Applications De Recherche Scientifique
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been reported to have anticancer, antimicrobial, and antifungal activities. In agriculture, it has been studied as a potential pesticide and herbicide. In material science, it has been investigated for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c1-22-12-5-6-14(13(18)8-12)19-9-15-20-21-16(23-15)10-3-2-4-11(17)7-10/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXMHSPAJYOOFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=NN=C(O2)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)

![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![N-methyl-2-[[2-(2-methylfuran-3-yl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7663949.png)
![6-methyl-N-[[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine](/img/structure/B7663958.png)

![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)

![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
![N-[4-[(2-cyclobutyloxyphenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663994.png)


![1-benzyl-N-[2-(1,3-dioxolan-2-yl)ethyl]-3-methylpiperidin-4-amine](/img/structure/B7664018.png)
